molecular formula C18H17NO3S2 B2858506 4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide CAS No. 942003-51-2

4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide

Cat. No.: B2858506
CAS No.: 942003-51-2
M. Wt: 359.46
InChI Key: VSWSPRBDKMDPIS-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide is an organic compound that features a benzo[b]thiophene core and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–NHC complexes . Another approach involves the aryne reaction with alkynyl sulfides to form the benzo[b]thiophene core .

Industrial Production Methods

Industrial production of 4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzo[b]thiophene core or the phenylsulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide involves its interaction with specific molecular targets. The benzo[b]thiophene core can interact with various enzymes and receptors, while the phenylsulfonyl group may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide is unique due to the combination of the benzo[b]thiophene core and the phenylsulfonyl group, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c20-18(19-15-8-9-17-14(13-15)10-11-23-17)7-4-12-24(21,22)16-5-2-1-3-6-16/h1-3,5-6,8-11,13H,4,7,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWSPRBDKMDPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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